molecular formula C13H27N B13481674 [2-(4-Methylcyclohexyl)ethyl](2-methylpropyl)amine

[2-(4-Methylcyclohexyl)ethyl](2-methylpropyl)amine

Cat. No.: B13481674
M. Wt: 197.36 g/mol
InChI Key: AERZLZOBUKMPMV-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)ethylamine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a cyclohexyl ring substituted with a methyl group and an ethyl group, as well as an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)ethylamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 4-methylcyclohexanone with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and in a suitable solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Methylcyclohexyl)ethylamine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding nitrile or imine intermediates is another method employed, using catalysts such as palladium on carbon or Raney nickel.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-(4-Methylcyclohexyl)ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or analgesic.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-Methylcyclohexyl)ethylamine exerts its effects involves interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropylcyclohexylamine
  • N-Methylcyclohexylamine
  • N-Ethylcyclohexylamine

Uniqueness

Compared to similar compounds, 2-(4-Methylcyclohexyl)ethylamine features a unique combination of substituents that confer distinct chemical and biological properties. Its specific arrangement of alkyl groups around the nitrogen atom influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-methyl-N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine

InChI

InChI=1S/C13H27N/c1-11(2)10-14-9-8-13-6-4-12(3)5-7-13/h11-14H,4-10H2,1-3H3

InChI Key

AERZLZOBUKMPMV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCC(C)C

Origin of Product

United States

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